molecular formula C14H13N3OS B2808190 N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide CAS No. 868970-97-2

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2808190
CAS No.: 868970-97-2
M. Wt: 271.34
InChI Key: QZJRKLFILYJMJY-UHFFFAOYSA-N
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Description

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine moiety fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.

Industrial Production Methods

Industrial production methods for this compound often leverage solvent-free and catalyst-free conditions to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazo[1,2-a]pyridine moiety is known to bind to specific active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The fusion of the imidazo[1,2-a]pyridine and thiophene rings enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-4-2-6-17-9-11(16-13(10)17)8-15-14(18)12-5-3-7-19-12/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJRKLFILYJMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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